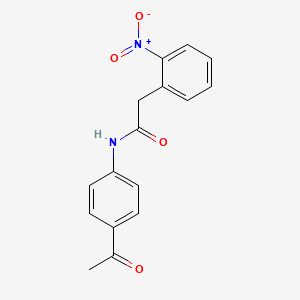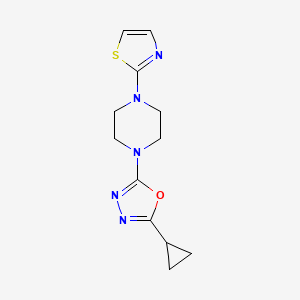
N-(4-acetylphenyl)-2-(2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-2-(2-nitrophenyl)acetamide, commonly known as ANAA, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. ANAA belongs to the class of nitroaromatic compounds, which are known to possess a wide range of biological activities such as anti-inflammatory, analgesic, and anticancer properties.
Mechanism of Action
The exact mechanism of action of ANAA is not fully understood. However, it has been proposed that ANAA exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that regulates the expression of various genes involved in inflammation, immunity, and cell survival. ANAA has been shown to suppress the translocation of NF-κB from cytoplasm to nucleus, thereby reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
ANAA has been shown to exhibit a wide range of biochemical and physiological effects. ANAA has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. ANAA has also been shown to exhibit potent analgesic activity by inhibiting the production of prostaglandins, which are known to be involved in pain and inflammation.
Advantages and Limitations for Lab Experiments
ANAA is a potent compound with a wide range of biological activities. However, there are certain limitations associated with the use of ANAA in lab experiments. ANAA is a synthetic compound, and its synthesis can be time-consuming and expensive. Moreover, ANAA is a nitroaromatic compound, which is known to be toxic and mutagenic. Therefore, proper safety precautions should be taken while handling ANAA.
Future Directions
There are several future directions for the study of ANAA. One of the potential applications of ANAA is in the treatment of cancer. Further studies are needed to elucidate the exact mechanism of action of ANAA in cancer cells and to identify the molecular targets of ANAA. Another potential application of ANAA is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to evaluate the efficacy and safety of ANAA in animal models of these diseases. Moreover, the development of novel analogs of ANAA with improved pharmacological properties is an area of active research.
Conclusion
In conclusion, ANAA is a synthetic compound with a wide range of biological activities. ANAA has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. ANAA exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNF-α. ANAA also exhibits potent analgesic activity by inhibiting the production of prostaglandins. However, there are certain limitations associated with the use of ANAA in lab experiments, and proper safety precautions should be taken while handling ANAA. Future studies are needed to elucidate the exact mechanism of action of ANAA and to identify the molecular targets of ANAA.
Synthesis Methods
ANAA can be synthesized through a multi-step process involving the reaction of 4-acetylphenylamine with 2-nitrobenzaldehyde in the presence of a suitable catalyst. The resulting intermediate is then subjected to reduction using a reducing agent such as sodium borohydride to yield the final product, ANAA.
Scientific Research Applications
ANAA has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. ANAA has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo.
properties
IUPAC Name |
N-(4-acetylphenyl)-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-11(19)12-6-8-14(9-7-12)17-16(20)10-13-4-2-3-5-15(13)18(21)22/h2-9H,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVARLUGBPORQEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(2-nitrophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,2-dimethylpropanoyl)amino]isophthalic acid](/img/structure/B5689496.png)
![1-(cyclohexylmethyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B5689501.png)
![5-(2,6-difluoro-4-methoxyphenyl)-3-[2-(methylthio)ethyl]-1-propyl-1H-1,2,4-triazole](/img/structure/B5689504.png)
![methyl N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]glycinate](/img/structure/B5689510.png)

![4-(1-butyl-1H-imidazol-2-yl)-1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidine](/img/structure/B5689525.png)
![1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5689528.png)


![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5689554.png)

![(4aR*,8aR*)-2-(cyclobutylcarbonyl)-7-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5689591.png)

